5-Acetylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H9NO2 It belongs to the class of isoindolinones, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its tolerance to different functional groups . Another method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic-assisted synthesis is particularly advantageous for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Acetylisoindolin-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential therapeutic properties .
Biology: In biological research, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are important in the treatment of cancer, and this compound has shown promising results in inhibiting CDK7, a key enzyme involved in cell cycle regulation .
Medicine: The medicinal applications of this compound are extensive. It has been investigated for its antiviral activities, particularly against the tobacco mosaic virus (TMV) and rotavirus. The compound has shown high inhibition rates, making it a potential candidate for antiviral drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the active site of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication and protein synthesis .
Comparison with Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar core structure with 5-Acetylisoindolin-1-one but differs in its functional groups.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential as a CDK inhibitor. Its ability to inhibit CDK7 distinguishes it from other isoindolinone derivatives and makes it a promising candidate for cancer therapy .
Properties
CAS No. |
1421922-95-3 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-acetyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-11-10(9)13/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
HZYYOSSJNNELLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.